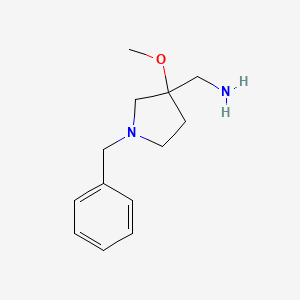
3-Aminomethyl-1-benzyl-3-methoxy-pyrrolidine
Cat. No. B8406259
M. Wt: 220.31 g/mol
InChI Key: CXSFZMFZEIXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05173484
Procedure details


The solution of 26.5 g (0.11 mol, 93% proof) 1-benzyl-3-cyano-3-methoxypyrrolidine in 300 ml methanol is hydrogenated at 15 g Raney-Ni at 60° C./100 bar H2. The catalyst is removed by filtration, the methanol is removed in vacuo, and the residue is distilled.
Name
1-benzyl-3-cyano-3-methoxypyrrolidine
Quantity
26.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([C:15]#[N:16])([O:13][CH3:14])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Ni]>[NH2:16][CH2:15][C:10]1([O:13][CH3:14])[CH2:11][CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol is removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1(CN(CC1)CC1=CC=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
